4-amino-6-(2-thienyl)pyridazin-3(2{H})-one

Description

Nomenclature and Classification

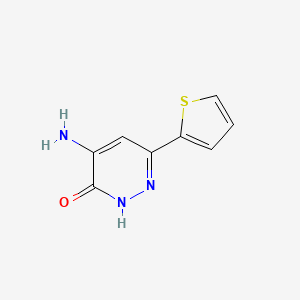

The systematic nomenclature of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being 4-amino-6-(thiophen-2-yl)pyridazin-3(2h)-one. The Chemical Abstracts Service registry number for this compound is 1018299-56-3, which provides a unique identifier for this specific molecular structure. The compound's molecular formula is C8H7N3OS with a molecular weight of 193.23, and it contains key structural elements including a pyridazinone core ring system substituted with an amino group at position 4 and a thienyl group at position 6.

The compound belongs to the broader classification of pyridazinone derivatives, which are a subset of heterocyclic compounds characterized by their six-membered ring containing two adjacent nitrogen atoms. The Simplified Molecular Input Line Entry System representation for this compound is NC1=CC(C2=CC=CS2)=NNC1=O, which clearly delineates the connectivity of atoms within the molecular structure. This specific arrangement places 4-amino-6-(2-thienyl)pyridazin-3(2H)-one within the category of substituted pyridazinones, where the substitution pattern significantly influences both chemical reactivity and biological activity profiles.

The classification extends beyond simple structural considerations to encompass functional categories within medicinal chemistry. The presence of the thiophene ring system introduces sulfur-containing heterocyclic characteristics, while the amino group provides nucleophilic reactivity sites that are crucial for biological interactions. This dual functionality positions the compound as a valuable scaffold for drug development, particularly in the context of designing molecules with enhanced biological activity through strategic substitution patterns.

Historical Context in Pyridazinone Research

The development of pyridazinone chemistry traces back to fundamental discoveries in heterocyclic chemistry, where these compounds were first recognized for their unique structural properties and potential biological activities. Pyridazines were historically first named by Knorr, while Fischer prepared the first substituted compounds, and Tauber was credited as the first to synthesize the unsubstituted pyridazine core structure. This foundational work established the importance of pyridazine derivatives as versatile scaffolds with diverse biological activities, setting the stage for subsequent research into more complex substituted derivatives.

The synthesis of pyridazinone derivatives has gained additional importance in recent years, with researchers focusing on investigating their chemical and biological activities. The therapeutic journey of pyridazinone compounds has demonstrated their substantial attention within research analysis and development fields, primarily due to their wide spectrum of biological activities and therapeutic applications. This historical progression has led to intensive research efforts aimed at understanding the structure-activity relationships that govern the biological properties of these compounds.

The evolution of pyridazinone research has been marked by significant advances in synthetic methodologies, particularly in the development of efficient cyclization reactions from hydrazine derivatives and appropriately substituted carbon chains. Most synthesis approaches for pyridazines are based on the addition of hydrazine or its derivatives to 1,4-disubstituted carbon chains, a methodology that has remained fundamental to the field. The historical development of these synthetic approaches has enabled the preparation of increasingly complex pyridazinone derivatives, including compounds like 4-amino-6-(2-thienyl)pyridazin-3(2H)-one.

Recent decades have witnessed an expansion in the biological, medicinal, and agricultural applications of pyridazinone derivatives, reflecting their growing importance in pharmaceutical research. The historical context reveals that pyridazinones exist mainly in the oxo form due to tautomerism considerations, a fundamental property that has influenced both synthetic strategies and biological activity profiles throughout the development of this field. This tautomeric behavior has been demonstrated across various pyridazinone derivatives and continues to inform current research approaches.

Significance in Heterocyclic Chemistry

The significance of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one in heterocyclic chemistry stems from its unique combination of structural features that contribute to diverse reactivity patterns and biological activities. The compound exemplifies the importance of substitution patterns in heterocyclic systems, where the strategic placement of amino and thienyl groups creates opportunities for multiple types of chemical transformations. The pyridazinone core provides a stable six-membered ring framework that can undergo various nucleophilic and electrophilic reactions, while the amino group at position 4 serves as a reactive site for further functionalization.

The incorporation of the thiophene ring system at position 6 introduces additional complexity to the electronic structure of the molecule, creating opportunities for extended conjugation and enhanced reactivity. Recent research has focused on the synthesis and photophysical characterization of novel thienyl-pyridazine derivatives, with particular attention to compounds functionalized at various positions with different donor groups. This work has demonstrated that the thienyl substitution pattern significantly influences the electronic properties and potential applications of pyridazinone derivatives.

| Structural Feature | Chemical Significance | Research Applications |

|---|---|---|

| Pyridazinone Core | Six-membered heterocycle with adjacent nitrogens | Drug scaffold development |

| Amino Group (Position 4) | Nucleophilic reactivity site | Biological target interaction |

| Thienyl Group (Position 6) | Sulfur-containing heterocycle | Electronic property modulation |

| Tautomeric Forms | Oxo-hydroxy equilibrium | Stability and bioavailability |

The versatility of pyridazinone derivatives in heterocyclic chemistry is further demonstrated by their ability to serve as building blocks for more complex molecular architectures. The reactivity of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one allows for the formation of various condensation products, ring-closure reactions, and coupling reactions that expand the structural diversity accessible from this core scaffold. These synthetic transformations have enabled the development of novel heterocyclic systems with enhanced biological properties and improved pharmaceutical profiles.

The significance of this compound class extends to their role in understanding fundamental principles of heterocyclic reactivity and stability. The pyridazinone ring system exhibits characteristic tautomeric behavior, existing predominantly in the oxo form under normal conditions, which influences both synthetic approaches and biological activity profiles. This tautomeric preference has important implications for drug design efforts, as it affects molecular recognition, binding affinity, and metabolic stability considerations.

Overview of Current Research Landscape

The current research landscape surrounding 4-amino-6-(2-thienyl)pyridazin-3(2H)-one reflects a growing interest in heterocyclic compounds with potential pharmaceutical applications. Contemporary studies have focused on exploring the biological activities of pyridazinone derivatives, with particular emphasis on their antimicrobial and anti-inflammatory properties. Research efforts have demonstrated that modifications to the pyridazinone scaffold, including the specific substitution pattern found in 4-amino-6-(2-thienyl)pyridazin-3(2H)-one, can significantly enhance biological activity and selectivity profiles.

Recent synthetic developments have emphasized the importance of efficient preparation methods for pyridazinone derivatives, with researchers exploring both traditional cyclization approaches and novel multicomponent reactions. The synthesis of pyridazinone compounds has benefited from advances in catalyst development, reaction optimization, and purification techniques that enhance yield and purity of the final products. These methodological improvements have facilitated the preparation of diverse pyridazinone libraries for biological screening and structure-activity relationship studies.

Current research applications extend beyond medicinal chemistry to include materials science and photophysical studies. The unique electronic properties of thienyl-substituted pyridazines have attracted attention for potential applications in organic electronics and photonic devices. These investigations have revealed that the combination of pyridazine and thiophene functionalities creates molecules with interesting optical and electronic characteristics that may be exploited in technological applications.

| Research Area | Current Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Biological activity optimization | Enhanced antimicrobial properties |

| Synthetic Methods | Reaction efficiency improvement | Higher yields and purities |

| Materials Science | Electronic property development | Novel photophysical characteristics |

| Structure-Activity Studies | Substitution pattern effects | Improved selectivity profiles |

The contemporary research landscape also encompasses computational studies aimed at understanding the molecular mechanisms underlying the biological activities of pyridazinone derivatives. Structure-guided design approaches have been employed to optimize the pharmacological properties of these compounds, with particular attention to fatty acid-binding protein inhibition and other therapeutic targets. These computational investigations provide valuable insights that guide experimental synthesis efforts and help prioritize compound development strategies.

Emerging research directions include the exploration of pyridazinone derivatives as inhibitors of specific protein targets relevant to various disease states. Recent studies have identified pyridazinone scaffolds as potent inhibitors of transient receptor potential canonical channels, suggesting potential applications in treating hypertension-induced renal injury. This expanding therapeutic scope demonstrates the continued relevance and importance of pyridazinone research in contemporary drug discovery efforts.

Properties

IUPAC Name |

5-amino-3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGKZKXSWZTOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, also known as 5-amino-3-thiophen-2-yl-1H-pyridazin-6-one, is a heterocyclic compound that contains two adjacent nitrogen atomsSimilar pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets.

Mode of Action

It is known that various pyridazine-based scaffolds have been utilized in medicinal chemistry for their physiological effects.

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.

Biological Activity

4-amino-6-(2-thienyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridazinone core with an amino group and a thienyl substituent, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyridazin-3(2H)-ones can act as formyl peptide receptor (FPR) agonists. These receptors play a crucial role in modulating the inflammatory response. A study synthesized a library of pyridazinone compounds, including 4-amino-6-(2-thienyl)pyridazin-3(2H)-one, which demonstrated significant ability to induce intracellular calcium flux in human HL-60 cells transfected with FPRs. The most potent compounds exhibited low micromolar EC50 values, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial properties of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one were evaluated against various bacterial strains using the disk diffusion method. The results revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

3. Anticancer Activity

Pyridazinone derivatives have also been investigated for their anticancer properties. A study indicated that modifications at the 4 and 6 positions of the pyridazinone scaffold could lead to compounds with selective cytotoxicity against cancer cell lines. The presence of the thienyl group was found to enhance the anticancer activity by promoting apoptosis in cancer cells through the modulation of signaling pathways .

Table 2: Cytotoxicity of Pyridazinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-amino-6-(2-thienyl)pyridazin-3(2H)-one | 8.5 | HeLa (cervical carcinoma) |

| Other derivatives | Varies | Various cancer lines |

Case Study 1: FPR Agonist Activity

In a comprehensive study, a series of pyridazinone compounds were synthesized and tested for FPR agonist activity. The results showed that modifications at specific positions significantly increased their efficacy in activating neutrophils, leading to enhanced chemotaxis and intracellular signaling .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various pyridazine derivatives, including the target compound. The study highlighted that structural variations influenced the spectrum of antimicrobial activity, with some derivatives showing promising results against resistant bacterial strains .

Scientific Research Applications

1.1. Thyroid Hormone Modulation

One of the significant applications of pyridazinone derivatives, including 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, is in the modulation of thyroid hormones. These compounds have been shown to be effective in treating metabolic disorders such as obesity, hyperlipidemia, and diabetes. The patent literature indicates that these derivatives can act as thyroid receptor ligands, which may lead to the development of new therapies for metabolic diseases and conditions like nonalcoholic steatohepatitis (NASH) and cardiovascular diseases .

1.2. Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one as a promising scaffold for developing inhibitors targeting FABP4, a protein implicated in lipid metabolism and related to obesity and diabetes. Computational molecular design approaches have been employed to optimize this compound, suggesting its potential as a drug candidate for metabolic syndrome treatment .

2.2. Synthesis of Novel Compounds

The synthesis of 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one allows for the exploration of its derivatives, which may possess enhanced biological properties. The compound serves as a building block for creating various heterocycles with potential pharmacological activities, further expanding its application scope in drug discovery .

Case Studies and Research Findings

Chemical Reactions Analysis

Thorpe–Ziegler Cyclization

Treatment of 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide derivatives with triethyl orthoformate leads to intramolecular cyclization, forming pyridothienopyrimidine derivatives. For example:

-

Reagent : Triethyl orthoformate

-

Product : Pyridothienopyrimidine (e.g., compound 8a–d )

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazone derivative | Triethyl orthoformate, Δ | Pyridothienopyrimidine | 75–85 |

Reactions with Aldehydes

The amino group at position 4 undergoes condensation with aromatic or heterocyclic aldehydes to form hydrazones, which further cyclize under thermal conditions:

-

Example : Condensation with benzaldehyde yields N1-arylmethylene derivatives.

| Aldehyde | Product | Key Functional Groups | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N1-Benzylidene derivative | Hydrazone, Cyclized pyrimidine | 68–72 |

Unexpected Oxazinone Formation

Heating the pyridazinone core with acetic anhydride led to an unexpected fused oxazinone product:

-

Reagent : Acetic anhydride

-

Product : 2-Methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one (23 )

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazinone derivative | Acetic anhydride, reflux | Fused oxazinone | 65 |

Acetylation and Acylation

The amino group reacts with acylating agents to form stable acetamide derivatives:

| Acylating Agent | Product | Application Notes | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | N-Acetylpyridazinone | Improved solubility | 82–89 |

Pyrazolo-Pyridazine Formation

Reaction with aryl hydrazines in acetic acid yields pyrazolo[3,4-d]pyridazin-7(6H)-ones:

| Hydrazine | Product | Biological Activity | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Pyrazolo[3,4-d]pyridazinone | FPR agonist activity | 70–75 |

Biological Activity Correlations

Derivatives of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one show promise in pharmacological applications:

-

FPR Agonists : Pyridazinone derivatives activate formyl peptide receptors (FPR1/FPR2), inducing Ca²⁺ flux (EC₅₀: 1–10 μM) .

-

Anticancer Activity : Thienopyridine analogs exhibit cytotoxicity against colon cancer (CaCO-2) cells .

Structural Insights

-

Spectral Data : IR spectra confirm carbonyl (1666 cm⁻¹) and NH₂ (3320 cm⁻¹) groups .

-

X-ray Crystallography : Pyridothienopyrimidines adopt planar conformations, enhancing π-stacking interactions .

This compound’s reactivity and modular synthesis make it a valuable scaffold for drug discovery. Future work should explore enantioselective modifications and in vivo efficacy studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridazinone scaffold significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating Groups : The 2-thienyl group (electron-rich) may enhance interactions with aromatic residues in enzyme binding pockets compared to phenyl derivatives .

Preparation Methods

Condensation and Cyclization to Form Pyridazin-3-one Core

A common approach starts with the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride as the reaction medium. This process involves:

- Formation of an alkylidene intermediate via condensation.

- Cyclization through elimination of water molecules.

- Isolation of pyridazin-3-one derivatives as the sole products in excellent yields.

This method avoids the formation of side products such as 5-arylazopyridines by excluding ammonium acetate, which is essential for ammonia generation in alternative pathways.

- Mix 3-oxo-2-arylhydrazonopropanal (5 mmol) and an active methylene compound such as p-nitrophenylacetic acid or cyanoacetic acid (5 mmol) in acetic anhydride (10 mL).

- Stir the mixture under reflux for 1 hour.

- Cool to room temperature and pour into ice-cold water.

- Acidify with 2N hydrochloric acid to precipitate the product.

- Collect solids by filtration, wash with ethanol, and recrystallize.

This method yields pyridazin-3-one derivatives with yields around 80-85% and melting points consistent with literature values.

Installation of the 4-Amino Group

The 4-amino group is typically introduced by:

- Direct substitution on the pyridazinone ring if a suitable leaving group is present at C-4.

- Alternatively, by starting with a 4-amino substituted hydrazine or hydrazone precursor in the initial condensation.

- Post-synthetic modification such as amination reactions or coupling with amines under mild conditions.

In some synthetic routes, the 4-amino group is introduced via the reaction of intermediate pyridazinones with amines or through metal-catalyzed coupling reactions to yield 4-amino derivatives with high selectivity.

Multi-Step Synthetic Routes

A more elaborated synthetic pathway involves:

- Preparation of dihydropyridazinones by condensation of γ-keto acids with hydrazine hydrate.

- Knoevenagel condensation with 2-thienyl-substituted aldehydes to introduce the 6-(2-thienyl) moiety.

- Alkylation and hydrolysis steps to modify side chains.

- Amidation or amination reactions to install the 4-amino group.

This multi-step approach allows fine control over substitution patterns and functional group compatibility, enabling the preparation of a library of analogues for biological evaluation.

Data Table: Representative Preparation Conditions and Yields

Research Findings and Analysis

- The use of acetic anhydride as a solvent and dehydrating agent is critical for efficient cyclization and high yields of pyridazin-3-one derivatives.

- Avoidance of ammonium acetate prevents side reactions leading to 5-arylazopyridines, enhancing selectivity for the desired pyridazinone.

- Knoevenagel condensation with heteroaryl aldehydes such as 2-thienyl aldehyde is a reliable method to introduce the 6-(2-thienyl) substituent with good regioselectivity and yield.

- The installation of the 4-amino group is best accomplished via amidation reactions using mixed anhydrides derived from carboxylic acid intermediates, providing good yields and functional group tolerance.

- Multi-step syntheses allow structural diversification, which is valuable for medicinal chemistry optimization and biological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used for 4-amino-6-(2-thienyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiophene-containing precursors with hydrazines or amines. For analogous pyridazinones, a two-step approach is employed:

Cyclization : Reacting dihydropyridazin-3(2H)-one derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (sodium ethoxide) at room temperature for 24 hours .

Acidification : Diluting the mixture with water and acidifying with HCl to precipitate the product.

- Optimization : Yield improvements (65–75%) are achieved by adjusting stoichiometry (1:1 aldehyde-to-precursor ratio), using catalysts (e.g., p-toluenesulfonic acid), or refluxing in polar aprotic solvents like DMF . Purification via recrystallization (90% ethanol) ensures high purity .

Q. How is the molecular structure of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Data collection using a Bruker SMART CCD area-detector diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-2018 is recommended for small-molecule refinement due to its robustness in handling high-resolution data and twinning . Key parameters include monoclinic space groups (e.g., C2/c) and absorption correction via multi-scan methods (e.g., SADABS) .

- Key Structural Features : The pyridazinone core, thienyl substituent at position 6, and amino group at position 4 are critical for electronic and steric properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for pyridazinone derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare derivatives with controlled modifications (e.g., replacing the thienyl group with phenyl or chlorophenyl groups) to isolate substituent effects .

- Standardized Assays : Conduct minimum inhibitory concentration (MIC) tests under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Statistical Validation : Use ANOVA to assess significance of bioactivity differences. For example, electron-withdrawing groups at position 4 enhance antibacterial activity in standardized assays .

Q. What computational approaches predict the herbicidal potential of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one?

- Methodological Answer :

- Molecular Docking : Target enzymes like acetolactate synthase (ALS) using AutoDock Vina. Analogous compounds (e.g., 4-amino-6-heterocyclic picolinates) show herbicidal activity via ALS inhibition .

- QSAR Modeling : Incorporate descriptors such as Hammett constants (σ) for the thienyl group and molar refractivity (MR) for steric effects. High σ values correlate with enhanced herbicidal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.